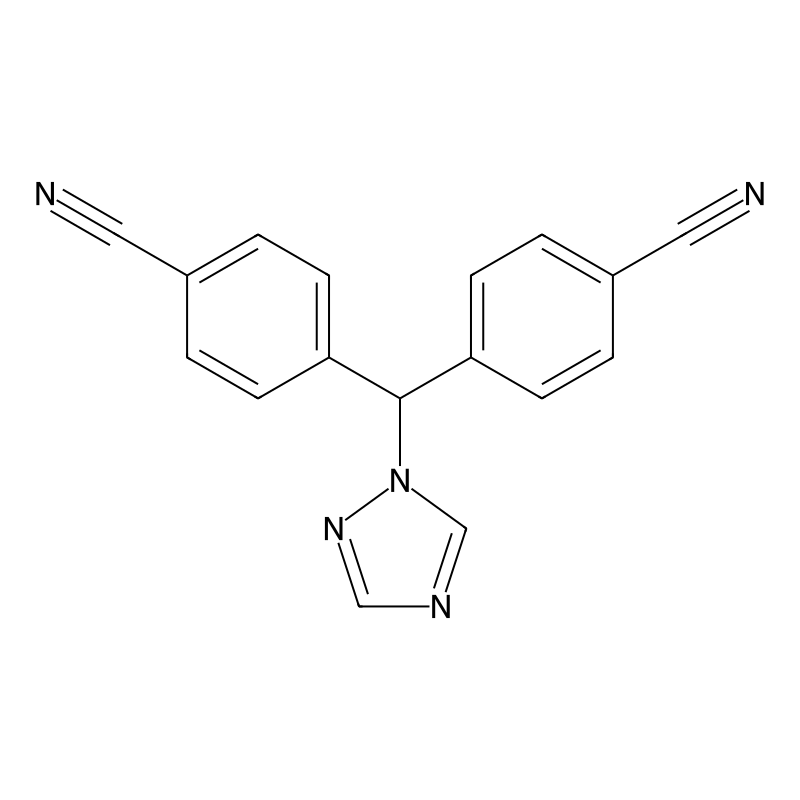

Letrozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.99e-02 g/L

Synonyms

Canonical SMILES

Ovulation Induction and Infertility Treatment

Letrozole's ability to inhibit estrogen production has led to its investigation as a potential treatment for infertility, particularly in women with Polycystic Ovary Syndrome (PCOS). PCOS disrupts ovulation, and letrozole may help regulate ovulation by increasing levels of Follicle Stimulating Hormone (FSH) []. Studies have shown letrozole to be effective in inducing ovulation in women with PCOS, with some research suggesting it may be more successful than clomiphene, another commonly used medication for ovulation induction [].

Endometrial Effects and Pregnancy Outcomes

Other Areas of Investigation

Beyond ovulation induction and infertility, letrozole's role in various other scientific research areas is being explored. These include:

- Endometriosis: Letrozole's potential to suppress estrogen-dependent growth of endometrial tissue makes it a potential candidate for endometriosis treatment. However, more research is required to determine its efficacy and safety in this context.

- Bone Health: Estrogen plays a vital role in bone health. Letrozole's anti-estrogen effects raise concerns about potential bone loss. Research is ongoing to assess the impact of letrozole on bone mineral density and fracture risk.

Letrozole is a nonsteroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It works by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens, thereby reducing estrogen levels in the body. This reduction is crucial because many breast cancers rely on estrogen to grow and proliferate. Letrozole is marketed under various brand names, including Femara, and is administered orally, typically in tablet form at doses of 2.5 mg .

As mentioned earlier, Letrozole's primary mechanism of action involves inhibiting the aromatase enzyme. Estrogen plays a crucial role in the growth of some breast cancer cells. By reducing estrogen production, Letrozole slows or stops the growth and spread of these cancers [, ].

Letrozole competitively binds to the heme group of the aromatase enzyme, preventing the conversion of androstenedione to estrone, a key step in estrogen biosynthesis []. This targeted approach minimizes side effects compared to medications that broadly suppress all sex hormone production.

- Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

- Introduction of the benzonitrile moiety: This typically involves nucleophilic substitution reactions where appropriate nitriles are introduced into the triazole framework.

- Final modifications: These may include further functional group modifications to enhance potency or selectivity.

The detailed synthetic pathways can vary based on specific laboratory conditions and desired yields .

Letrozole exhibits high potency as an aromatase inhibitor. In various studies, it has been shown to be significantly more effective than other aromatase inhibitors like anastrozole and exemestane in reducing estrogen levels in both in vitro and in vivo settings. Its ability to lower estrogen levels effectively contributes to its therapeutic efficacy against hormone-dependent breast cancer . The drug's biological activity also extends to triggering molecular pathways associated with apoptosis and autophagy in cancer cells .

Letrozole is primarily used for:

- Adjuvant treatment of early-stage hormone receptor-positive breast cancer in postmenopausal women.

- Neoadjuvant therapy for locally advanced breast cancer.

- Treatment of metastatic breast cancer that has progressed following other therapies such as tamoxifen.

- Additionally, it has been explored for use in fertility treatments due to its ability to induce ovulation by lowering estrogen levels .

Adverse effects associated with letrozole include hot flashes, joint pain, fatigue, and potential long-term risks such as osteoporosis due to decreased estrogen levels .

Similar Compounds: Comparison with Other Aromatase Inhibitors

Letrozole belongs to a class of drugs known as aromatase inhibitors, which also includes:

Letrozole's unique structure allows it to achieve higher potency in inhibiting aromatase compared to these other compounds, making it a preferred choice in clinical settings for managing hormone receptor-positive breast cancer .

The earliest proprietary route, filed in 1986, coupled 4-bromobenzyl bromide with 1H-1,2,4-triazole, followed by base-promoted benzylation with 4-cyanobenzyl bromide to afford letrozole in two steps [1] [2]. Subsequent patents replaced bromides with less expensive halides, introduced bis-halomethyl intermediates and improved crystallisation to pharmaceutical purity [3]. European Patent EP2212301 later demonstrated a single-step substitution of 4-halomethyl-benzonitrile with 1H-1,2,4-triazole, eliminating metal catalysts and reducing residual solvents below International Council for Harmonisation limits [4].

| Table 1 Chronological milestones in letrozole synthesis |

| Year | Key strategy | Step count | Reported overall yield | Reference |

| 1986 | Two-step benzylic coupling using bromides | 2 | 52% | 26 |

| 2006 | Regiospecific substitution on bis-halomethyl core | 3 | 68% | 32 |

| 2008 | Metal-free one-step substitution, crystallisation in ethyl acetate | 1 | 71% | 13 |

| 2016 | Three-step route from p-chlorobenzonitrile via bromination & diazotisation | 3 | 80% | 33 |

| 2019 | Five-stage cyanation-amidation–reduction–chlorination–condensation cascade | 5 | 60% (isolated) | 2 |

Novel Catalytic Approaches in Triazole Moiety Formation

Transition-metal and organocatalytic technologies have modernised the formation of the 1,2,4-triazole-bearing intermediate:

| Table 2 Selected catalytic technologies for installing the triazole unit |

| Catalyst system | Substrate example | Conditions | Isolated yield / conversion | Advantages | Reference |

| Tetrakis(triphenylphosphine)palladium(0) with carbon-11 cyanide | 4-bromobenzyl triazole precursor | Dimethyl sulfoxide, 100 °C, 15 min | 79–80% radiochemical yield | Fast, high chemoselectivity [5] |

| Visible-light photoredox Ir(III)/Ni(II) dual catalysis | Aryl bromides + α-aminoacetonitrile | Blue LED, 25 °C, 12 h | 89% for model nitrile | Cyanide-free, low energy, scalable [6] |

| Tris(pentafluorophenyl)borane organocatalysis | N-tosyl-hydrazones + anilines | 70 °C, Ar, 6 h | 85 % 1,2,4-triazole | Metal-free, minimal waste [7] |

Taken together, these methods reduce reliance on stoichiometric metal cyanides and enable late-stage nitrile or triazole introduction under milder, more selective conditions.

Optimisation of Condensation and Dehydration Steps

Condensation

Dr. Reddy’s five-stage route demonstrated that heating 4-chloro-(4-cyanophenyl)methyl-benzamide neat with 1H-1,2,4-triazole at 110–120 °C achieves 75% conversion in six hours, despite competitive formation of a 4H-triazolyl regio-isomer [8]. US7705159 suppressed this impurity to <0.2% by using sodium hydride (1.1 eq) in N,N-dimethylformamide at 50 °C, raising yield to 82% [3].

Dehydration

Comparison of dehydrating agents shows trifluoroacetic anhydride in 1,4-dioxane (0 → 25 °C, 60 min) gives 90% conversion of the benzamide to the target nitrile, outperforming phosphorus oxychloride (82%) and phosphoryl chloride (79%) while avoiding corrosive HCl evolution [8].

| Table 3 Process variables for key bond-forming steps |

| Step | Optimised reagent | Solvent | Temp / time | Yield | Reference |

| Benzyl chloride + 1H-1,2,4-triazole → amide intermediate | Neat, no base | — | 120 °C / 6 h | 75% | 2 |

| Same condensation with NaH | N,N-dimethylformamide | 50 °C / 4 h | 82% | 32 |

| Benzamide → nitrile (dehydration) | Trifluoroacetic anhydride | 1,4-dioxane | 0–25 °C / 1 h | 90% | 2 |

Green Chemistry Principles in Industrial-Scale Synthesis

Greener routes concentrate on safer cyanation, solvent reduction and energy efficiency:

Benign cyanide surrogates

Potassium hexacyanoferrate(II) effects palladium-catalysed cyanation of 4,4′-dibromobenzophenone, eliminating free cyanide release and achieving 86% yield [8]. A similar Fe-cyanide protocol under microwave heating reported 88% conversion in 30 min, cutting energy demand [9].One-pot sequences

Patent CN105801501 condenses p-methylbenzonitrile and p-chlorobenzonitrile in the presence of potassium tert-butoxide at −10 °C, followed by in-situ bromination and diazotisation, arriving at letrozole in three operations with an 80% overall yield and no column chromatography [10].Solvent and catalyst elimination

EP2212301 replaces halogenated solvents with ethyl acetate for crystallisation and dispenses with metal catalysts entirely; analytical validation confirmed <10 ppm residual solvents in the active pharmaceutical ingredient [4].

| Table 4 Selected green metrics from recent industrial protocols |

| Improvement | Metric achieved | Process reference |

| Cyanide source substitution | 0 kg free cyanide per kg letrozole [8] | 2 |

| Step reduction (five → three) | 40% lower E-factor (patent disclosure) | 33 |

| Elimination of Pd, Cu, Zn | Metal residue <5 ppm in final API [4] | 13 || Solvent switch to ethyl acetate | 18% VOC reduction (mass balance) | 13 |

Letrozole demonstrates significant polymorphic behavior, with multiple crystalline forms identified through comprehensive X-ray diffraction studies. The primary polymorphic form of letrozole has been extensively characterized using powder X-ray diffraction analysis, revealing crucial structural parameters that define its solid-state properties [1].

The monoclinic crystal system with space group P21/c represents the most commonly observed and thermodynamically stable form of letrozole under ambient conditions [1]. This crystal structure exhibits characteristic diffraction peaks at specific 2θ angles, with prominent reflections at 13.08±0.2°, 14.06±0.2°, 17.04±0.2°, 21.44±0.2°, and 29.24±0.2°, which serve as diagnostic markers for identifying this particular polymorphic form [2].

The unit cell parameters reveal an asymmetric arrangement where the β angle deviates significantly from 90°, indicating the monoclinic distortion characteristic of this crystal system [1]. The relatively large unit cell volume of 1469.0(3) ų accommodates four molecules per unit cell, suggesting an efficient packing arrangement that contributes to the structural stability of this polymorphic form [1].

Patent literature has documented the existence of additional polymorphic forms, including Form I and Form L, each exhibiting distinct X-ray diffraction patterns and thermal properties [3] [4]. Form I demonstrates specific diffraction characteristics with distinct peak patterns that differentiate it from the primary monoclinic form, while Form L has been identified as a novel thermodynamically stable polymorphic variant [5]. These different polymorphic forms exhibit variations in their solid-state properties, including solubility, dissolution rates, and thermal stability, which have significant implications for pharmaceutical development and manufacturing [3].

The crystallographic analysis has revealed that letrozole polymorphs exhibit different degrees of crystallinity, with some forms showing predominantly crystalline character while others may display amorphous or partially amorphous regions [6]. This polymorphic diversity necessitates careful control of crystallization conditions during pharmaceutical manufacturing to ensure consistent product quality and performance [3].

Conformational Dynamics in Solution Phase

The conformational behavior of letrozole in solution phase has been investigated through various spectroscopic and computational approaches, revealing important insights into the molecular flexibility and dynamic properties of this aromatase inhibitor.

Nuclear magnetic resonance studies have provided detailed information about the solution-phase dynamics of letrozole, particularly focusing on the conformational states accessible to the triazole ring system and the diarylmethyl substituents [7]. The molecular structure of letrozole, featuring a central triazole ring connected to two 4-cyanophenyl groups, exhibits significant conformational flexibility in solution, with rotation barriers that allow for multiple conformational states [7].

Molecular dynamics simulations have revealed that letrozole undergoes conformational transitions in solution, with the triazole ring serving as a flexible hinge that allows the two cyanophenyl groups to adopt various spatial orientations [8]. The root mean square deviation analysis from molecular dynamics trajectories indicates that letrozole maintains relatively stable conformational states in solution, with average RMSD values of approximately 0.11-0.12 nm, suggesting moderate flexibility without extensive conformational sampling [8].

The binding interactions with human serum albumin have provided insights into the conformational preferences of letrozole in biological environments [7]. Fluorescence quenching studies demonstrated that letrozole binds to Sudlow's site I of human serum albumin through a combination of hydrophobic interactions and hydrogen bonding, with the binding affinity showing temperature-dependent behavior that reflects conformational changes in both the protein and ligand [7].

Thermodynamic analysis of the binding process revealed negative enthalpy and entropy changes, indicating that the formation of the letrozole-albumin complex involves favorable enthalpic contributions but is entropically unfavorable, suggesting conformational restrictions upon binding [7]. The binding constant values ranging from 1.25 × 10⁴ to 1.70 × 10⁴ M⁻¹ across different temperatures demonstrate moderate binding affinity that is consistent with effective drug transport and release characteristics [7].

Computational studies utilizing density functional theory calculations have provided detailed insights into the electronic structure and conformational preferences of letrozole [9]. The molecular electrostatic potential maps reveal regions of electron density that are crucial for intermolecular interactions, while the calculated HOMO-LUMO energy gap provides information about the electronic stability of different conformational states [9].

The conformational flexibility of letrozole has been shown to be influenced by environmental factors such as pH, ionic strength, and the presence of other molecules [7]. These solution-phase dynamics are crucial for understanding the drug's interaction with its target enzyme aromatase and its distribution within biological systems [7].

Non-Covalent Interaction Networks in Solid State

The solid-state structure of letrozole is stabilized by an extensive network of non-covalent interactions that determine its crystal packing arrangement and overall stability. Detailed crystallographic analysis has revealed the presence of multiple types of intermolecular interactions that contribute to the three-dimensional crystal lattice [1].

Hydrogen bonding networks play a crucial role in the solid-state organization of letrozole molecules. The crystal structure exhibits intermolecular hydrogen bonding between the triazole nitrogen atoms and neighboring molecules, with characteristic hydrogen bond geometries that include both conventional N-H···N interactions and weaker C-H···N contacts [10]. The hydrogen bonding pattern creates a network that extends throughout the crystal lattice, with bond distances ranging from 1.94 to 2.34 Å and angles approaching linearity [10].

The analysis of the crystal structure reveals that the phenolic hydrogen atoms participate in hydrogen bonding with triazole nitrogen atoms from proximate molecules, forming sheets that stack along specific crystallographic directions [10]. These hydrogen-bonded sheets are further stabilized by π-π stacking interactions between the aromatic cyanophenyl groups, with centroid-to-centroid distances of approximately 3.87 Å [11].

Van der Waals interactions constitute another significant component of the non-covalent interaction network in the letrozole crystal structure. The close packing of molecules in the crystal lattice results in numerous van der Waals contacts between aromatic systems and aliphatic portions of neighboring molecules [11]. These interactions contribute to the overall stability of the crystal structure and influence the mechanical properties of the solid form [11].

The crystal structure analysis has identified the presence of weak C-H···π interactions between the triazole ring and neighboring aromatic systems [12]. These interactions, while individually weak, collectively contribute to the overall stability of the crystal packing arrangement and influence the thermal and mechanical properties of the solid form [12].

Hirshfeld surface analysis has provided quantitative insights into the relative contributions of different intermolecular interactions to the crystal packing [11]. The analysis reveals that hydrogen bonding interactions account for approximately 22-25% of the total intermolecular contacts, while van der Waals interactions represent the dominant component, contributing over 50% of the total interaction surface [11].

The energy framework analysis demonstrates that the crystal structure is dominated by dispersion energy contributions, which arise from the van der Waals interactions between aromatic systems [11]. The electrostatic contributions, while significant, are generally smaller in magnitude, reflecting the relatively non-polar nature of the letrozole molecule [11].

The crystal void analysis reveals that the letrozole crystal structure contains approximately 9.80% free space within the unit cell, with a total void volume of 152.10 ų [11]. This relatively low void fraction indicates efficient packing of molecules within the crystal lattice, which contributes to the mechanical stability and density of the solid form [11].

The non-covalent interaction networks in the letrozole crystal structure exhibit temperature-dependent behavior, with thermal expansion affecting the intermolecular distances and interaction strengths [13]. Thermal analysis studies have shown that the crystal structure maintains its integrity up to approximately 181-185°C, corresponding to the melting point of the compound [14].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 2.22 (est)

2.5

Odor

Appearance

Melting Point

181-183 °C

184 - 185 °C

Storage

UNII

GHS Hazard Statements

H360 (98.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (91.79%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Femara

FDA Approval: Yes

Letrozole is approved to be used alone or with other drugs to treat: Breast cancer in postmenopausal women who have any of the following types of breast cancer-- Early-stage , hormone receptor–positive (HR+) breast cancer in women who have already received other treatment.

Early-stage breast cancer that has been treated with tamoxifen citrate for at least five years.

Breast cancer that is locally advanced or has metastasized (spread to other parts of the body), is HER2 positive (HER2+) and HR+.

Breast cancer that is locally advanced or has metastasized and it is not known whether the cancer is HR+ or hormone receptor negative (HR-).

Advanced breast cancer that has gotten worse after antiestrogen therapy.

Letrozole is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Letrozole is indicated for first-line treatment of postmenopausal women with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. Letrozole is also indicated for treatment of advanced breast cancer in postmenopausal women with disease progression following antiestrogen therapy. /Included in US product label/

Pharmacology

Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis.

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG04 - Letrozole

Mechanism of Action

Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Letrozole is 90% eliminated in the urine. 75% of the dose is recovered as a glucuronide metabolite, 9% is in the form of the ketone and carbinol metabolites, and 6% is recovered in urine as unchanged letrozole.

The volume of distribution of letrozole is 1.87L/kg.

The average clearance after a single dose of letrozole was 1.52L/h and at steady state was 1.20L/h.

Letrozole is rapidly and completely absorbed from the GI tract following oral administration. Steady-state plasma concentrations of the drug are reached in 2-6 weeks in patients receiving letrozole 2.5 mg daily. Letrozole exhibits slightly nonlinear pharmacokinetics with repeated administration of 2.5 mg daily, with steady-state plasma concentrations 1.5-2 times higher than predicted based on plasma concentrations measured after a single dose. However, continuous accumulation of letrozole does not occur, and steady-state concentrations are maintained over extended periods of daily drug administration. Food does not affect the oral absorption of the drug.

Letrozole has a large volume of distribution of approximately 1.9 L/kg. Letrozole is weakly bound to plasma proteins.

Following oral administration of radiolabeled letrozole, 90% of the administered dose was excreted in the urine. Of the radiolabeled drug recovered in urine, at least 75% was the glucuronide of the carbinol metabolite, about 9% consisted of 2 unidentified metabolites, and 6% was unchanged drug.

It is not known whether letrozole is distributed into human breast milk.

For more Absorption, Distribution and Excretion (Complete) data for LETROZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

The primary elimination pathway of letrozole consists of slow metabolism in the liver to a pharmacologically inactive carbinol metabolite (4,4'-methanol-bisbenzonitrile) followed by renal excretion of the glucuronide conjugate of this metabolite. Formation of the carbinol metabolite is mediated by cytochrome P-450 (CYP) isoenzymes 3A4 and 2A6, and formation of the ketone analog of the carbinol metabolite is mediated by isoenzyme 2A6.

Primarily hepatic via CYP3A4 and CYP2A6. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. It is metabolized slowly to an inactive metabolite whose glucuronide conjugate is excreted renally, representing the major clearance pathway. Half Life: 2 days

Wikipedia

Hexachloroacetone

Drug Warnings

In patients receiving letrozole as first-line therapy, bone pain, back pain, and limb pain occurred in 22, 18, and 10% of patients, respectively. In patients receiving letrozole as second-line therapy, adverse musculoskeletal effects (including musculoskeletal pain, skeletal pain, back pain, arm pain, and leg pain) were reported in 21% and fracture was reported in less than 5% of patients. Arthralgia was reported in 16% of patients receiving letrozole as first-line therapy and in 8% of patients receiving the drug as second-line therapy. Hypercalcemia occurred in less than 5% of patients receiving letrozole as second-line therapy.

Adverse musculoskeletal effects have been reported in patients receiving letrozole as adjuvant therapy for early-stage breast cancer in clinical trials. In a double-blind, randomized trial in postmenopausal women with hormone receptor-positive breast cancer who had received approximately 5 years of tamoxifen adjuvant therapy following primary treatment for early breast cancer, extended adjuvant therapy with letrozole was associated with an increased incidence of arthritis, arthralgia, and myalgia, and a trend toward higher rates of newly diagnosed osteoporosis and bone fracture compared with placebo therapy.

All women receiving adjuvant therapy with letrozole should be advised to adopt lifestyle changes (eg, weight-bearing exercise, abstinence from smoking, moderation in alcohol consumption) and dietary supplementation with calcium and vitamin D to reduce the risk of osteoporosis.

For more Drug Warnings (Complete) data for LETROZOLE (26 total), please visit the HSDB record page.

Biological Half Life

Letrozole has a terminal elimination half-life of about 2 days.

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: letrozole; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: letrozole; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards

Analyte: letrozole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for LETROZOLE (7 total), please visit the HSDB record page.

Interactions

Because estrogens may diminish the pharmacologic action of aromatase inhibitors, such as letrozole, these agents should not be used concomitantly.

Concomitant use of tamoxifen 20 mg daily and letrozole 2.5 mg daily reduced letrozole plasma concentrations by an average of 38%. In a separate study, no effect of letrozole on the pharmacokinetics of tamoxifen, its principal active metabolite, N-desmethyltamoxifen, or 4-hydroxytamoxifen was observed. Analysis of blood samples from both of these studies demonstrates similar degrees of estrogen suppression for letrozole alone and in combination with tamoxifen. ... The concomitant use of letrozole and tamoxifen is not recommended.

Twelve of 17 patients completed the core period of the trial in which 2.5 mg/day letrozole was administered alone for 6 weeks and in combination with 20 mg/day tamoxifen for the subsequent 6 weeks. Patients responding to treatment continued on the combination until progression of disease or any other reason for discontinuation. ... Marked suppression of estradiol, estrone, and estrone sulfate occurred with letrozole treatment, and this was not significantly affected by the addition of tamoxifen. However, plasma levels of letrozole were reduced by a mean 37.6% during combination therapy (P<0.0001), and this reduction persisted after 4-8 months of combination therapy. Letrozole is the first drug to be described in which this pharmacokinetic interaction occurs with tamoxifen. The mechanism is likely to be a consequence of an induction of letrozole-metabolizing enzymes by tamoxifen but was not further addressed in this study. It is possible that the antitumor efficacy of letrozole may be affected. Thus, sequential therapy may be preferable with these two drugs.

Dates

Prednisone combined with letrozole reduced risk of ovarian hyperstimulation syndrome (OHSS) in women undergoing long-term gonadotropin-releasing hormone analog treatment

Luyan Fang, Mengjia Ruan, Shuangqing Yang, Xianqin Qu, Hui Chen, Junzhao Zhao, Jing ChengPMID: 34488372 DOI: 10.21037/apm-21-1699

Abstract

Ovarian hyperstimulation syndrome (OHSS) is a severe disease that can lead to serious complication. Letrozole has been applied during controlled ovarian hyperstimulation (COH) to reduce the rate of OHSS in women undergoing long-term Gonadotropin-releasing Hormone Analog (GnRHa) treatment for assisted fertility. Prednisone can prevent vasodilatation and increased vascular permeability, which is common during OHSS. However, few studies have evaluated the combined effect of letrozole and prednisone in preventing severe OHSS and is the aim of our retrospective study of patients receiving GnRHa treatment.A total of 296 women who accepted autologous in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) treatments were included in this retrospective study. There were three groups: 146 women had letrozole, including letrozole alone (LE group, n=60) and letrozole with prednisone (LE + Pre group, n=86), and 150 women had no treatment (C group). Severe OHSS was diagnosed according to clinical evidence of hydrothorax, severe dyspnea, oliguria/anuria, and intractable nausea/vomiting.

The addition of prednisone to letrozole successfully reduced the occurrence rate of severe OHSS than those women administered letrozole alone (55.0% vs. 70.6%, P=0.022). However, the ongoing pregnancy rate was lower in the LE + Pre group than that in the LE-alone group (64.3% vs. 87.0%, P=0.025). Surprisingly, progesterone level on the trigger day (>0.895 ng/mL) is a strong predictor for pregnancy failure with a specificity of 68.3% and sensitivity of 65.7% in the LE-alone group.

Treatment with a combination of letrozole and prednisone may lower the rate of severe OHSS in women with prolonged gonadotropin-releasing hormone agonist protocol during assisted fertility treatment. When the progesterone level on trigger day is over 0.895 ng/mL, letrozole treatment may negatively affect clinical pregnancy.

Uterine anomalies in cell proliferation, energy homeostasis and oxidative stress in PCOS hamsters, M. auratus: Therapeutic potentials of melatonin

Shruti R Hansda, Chandana HaldarPMID: 34175318 DOI: 10.1016/j.lfs.2021.119755

Abstract

Polycystic ovarian syndrome (PCOS) is a reproductive, endocrine and metabolic disorder. Less is known about the mechanism of its effect on uterine function and therapeutic potential of melatonin. Our aim was to evaluate uterine dysfunction(s) in letrozole induced PCOS and its possible rectification by melatonin.Adult female golden hamsters were divided into groups of Control (C), Melatonin (M; 1 mg/kg b.w.), Letrozole (L; 3 mg/kg b.w.) and combination of Letrozole+Melatonin (L + M; 3 mg/kg b.w. + 1 mg/kg b.w.) which were treated for 40 days. Analysis of serum testosterone/estradiol/progesterone/leptin/insulin, uterine histomorphometry, immunohistochemistry for proliferation cell nuclear antigen (PCNA), homeostatic assessment model of insulin resistance (HOMA-IR), western blotting for PCNA, androgen receptor (AR), insulin receptor (InsR), glucose tansporter-4 (GLUT-4), nuclear factor-kappa B (NFκB), cyclooxygenase-2 (COX-2) and biochemical analysis of superoxide dismutase (SOD)/catalase/lipid peroxidation (LPO) were done.

Serum testosterone, leptin and insulin increased while uterine InsR/GLUT-4 expression decreased in L group indicating metabolic abnormalities. Endometrial hyperplasia, increased expression of PCNA and AR indicated abnormal proliferation in L compared to C. Increased uterine oxidative load (SOD/catalase/LPO) and inflammatory markers NFκB/COX-2 expression in L was responsible for high tissue oxidative stress and inflammation. M administration normalized all the above parameters suggesting its ameliorative effect in L + M group.

We report PCOS induced uterine dysfunction in Mesocricetus auratus for the first time. M administration restores uterine functions modulating cellular dynamicity, metabolic status, decreased oxidative and inflammatory load in PCOS hamsters. Therefore, we suggest the therapeutic potential of M against PCOS led uterine abnormalities to restore female fertility.

CDK4/6 inhibitor-induced colitis: a case report and review of the literature

Azhar Abbas Malik, Haider Abbas, Zin Mar Oo, Zerlene LimPMID: 34312131 DOI: 10.1136/bcr-2021-242766

Abstract

A 72-year-old woman with metastatic ER/PR-positive breast cancer who had been on ribociclib and letrozole for 1 year developed severe life-threatening colitis. She presented to emergency department with features of acute abdomen and diarrhoea. The diagnosis of colitis was confirmed radiologically as well as by histopathological examination of the biopsy specimen and the patient clinically improved after withholding ribociclib and receiving corticosteroids compatible with ribociclib-induced colitis. The mechanism of injury in CDK 4/6 inhibitor-induced colitis is unknown but may be related to recruitment of inflammatory cells. Whether the development of colitis is associated with tumour response is an interesting and unanswered question.Diffuse optical tomography breast imaging measurements are modifiable with pre-surgical targeted and endocrine therapies among women with early stage breast cancer

Julia E McGuinness, Mirella L Altoe, Alessandro Marone, Lauren E Franks, Shing M Lee, Hyun K Kim, Mariella Tejada, Meghna S Trivedi, Melissa K Accordino, Katherine D Crew, Dawn L Hershman, Andreas H Hielscher, Kevin KalinskyPMID: 34213660 DOI: 10.1007/s10549-021-06320-6

Abstract

Diffuse optical tomography breast imaging system (DOTBIS) non-invasively measures tissue concentration of hemoglobin, which is a potential biomarker of short-term response to neoadjuvant chemotherapy. We evaluated whether DOTBIS-derived measurements are modifiable with targeted therapies, including AKT inhibition and endocrine therapy.We conducted a proof of principle study in seven postmenopausal women with stage I-III breast cancer who were enrolled in pre-surgical studies of the AKT inhibitor MK-2206 (n = 4) or the aromatase inhibitors exemestane (n = 2) and letrozole (n = 1). We performed DOTBIS at baseline (before initiation of therapy) and post-therapy in the affected breast (tumor volume) and contralateral, unaffected breast, and measured tissue concentrations (in μM) of total hemoglobin (ctTHb), oxyhemoglobin (ctO

Hb), and deoxyhemoglobin (ctHHb), as well as water fraction (%).

We found consistent decreases in DOTBIS-measured hemoglobin concentrations in tumor volume, with median percent changes for ctTHb, ctHHb, ctO

Hb, and water fraction for the entire cohort of - 27.1% (interquartile range [IQR] 37.5%), - 49.8% (IQR 29.3%), - 33.5% (IQR 47.4%), and - 3.6% (IQR 10.6%), respectively. In the contralateral breast, median percent changes for ctTHb, ctHHb, ctO

Hb, and water fraction were + 1.8% (IQR 26.7%), - 8.6% (IQR 29.3%), + 6.2% (IQR 29.5%), and + 1.9% (IQR 30.7%), respectively.

We demonstrated that DOTBIS-derived measurements are modifiable with pre-surgical AKT inhibition and endocrine therapy, supporting further investigation of DOTBIS as a potential imaging assessment of response to neoadjuvant targeted therapies in early stage breast cancer.

Severe hemoperitoneum resulting from restart of letrozole after oocyte retrieval procedure: a case report

Haipeng Huang, Yasushi Takai, Kouki Samejima, Yosuke Gomi, Tatsuya Narita, Shunichiro Ichinose, Yukiko Itaya, Yosihisa Ono, Sigetaka Matsunaga, Masahiro Saitoh, Hiroyuki SekiPMID: 34174941 DOI: 10.1186/s13256-021-02938-8

Abstract

In the field of oncofertility, patients with breast cancer are often administered letrozole as an adjuvant drug before and after oocyte retrieval to prevent an increase in circulating estradiol.We report a case of abdominal hemorrhage due to an ovarian rupture in a 29-year-old Japanese patient who restarted letrozole 2 days after an oocyte retrieval procedure in which 14 mature oocytes were retrieved. The patient had sought embryo cryopreservation as a fertility preservation option before undergoing treatment for recurrent breast cancer. A day after restarting letrozole treatment, the patient unexpectedly developed severe abdominal pain. Laparoscopic hemostasis was performed to manage the ovarian swelling and hemorrhage.

The ovaries can be restimulated by restart letrozole after an oocyte retrieval procedure. Therefore, reproductive-medicine practitioners should understand the potential complications of letrozole administration in such cases and take steps to ensure that they are minimized.

A new clinically-relevant rat model of letrozole-induced chronic nociceptive disorders

Aurore Collin, Julie Vein, Yohann Wittrant, Bruno Pereira, Raalib Amode, Christelle Guillet, Damien Richard, Alain Eschalier, David BalayssacPMID: 34081940 DOI: 10.1016/j.taap.2021.115600

Abstract

Among postmenopausal women with estrogen receptor-positive breast cancer, more than 80% receive hormone therapy including aromatase inhibitors (AIs). Half of them develop chronic arthralgia - characterized by symmetric articular pain, carpal tunnel syndrome, morning stiffness, myalgia and a decrease in grip strength - which is associated with treatment discontinuation. Only a few animal studies have linked AI treatment to nociception, and none to arthralgia. Thus, we developed a new chronic AI-induced nociceptive disorder model mimicking clinical symptoms induced by AIs, using subcutaneous letrozole pellets in ovariectomized (OVX) rats. Following plasma letrozole dosage at the end of the experiment (day 73), only rats with at least 90 ng/ml of letrozole were considered significantly exposed to letrozole (OVX + high LTZ group), whereas treated animals with less than 90 ng/ml were pooled in the OVX + low LTZ group. Chronic nociceptive disorder set in rapidly and was maintained for more than 70 days in the OVX + high LTZ group. Furthermore, OVX + high LTZ rats saw no alteration in locomotion, myalgia or experimental anxiety during this period. Bone parameters of the femora were significantly altered in all OVX rats compared to Sham+vehicle pellet. A mechanistic analysis focused on TRPA1, receptor suspected to mediate AI-evoked pain, and showed no modification in its expression in the DRG. This new long-lasting chronic rat model, efficiently reproduces the symptoms of AI-induced nociceptive disorder affecting patients' daily activities and quality-of-life. It should help to study the pathophysiology of this disorder and to promote the development of new therapeutic strategies.Intrauterine insemination (IUI) with or without letrozole for unexplained or mild male factor infertility: A randomized pilot study

Shuo Huang, Rui Wang, Hongmei Yan, Nannan Li, Haiyan Wang, Li Luo, Lina Wang, Robert J Norman, Rong Li, Jie Qiao, Ben Willem J MolPMID: 34062308 DOI: 10.1016/j.ejogrb.2021.05.029

Abstract

To study the feasibility of a randomized controlled trial (RCT) comparing intrauterine insemination (IUI) with and without letrozole in couples with unexplained or mild male factor infertility STUDY DESIGN: We performed a randomized pilot study including 100 couples with unexplained or mild male factor infertility in the Reproductive Medicine Centre of Peking University Third Hospital in China. The couples scheduled for IUI were randomized to IUI with or without ovarian stimulation (letrozole) for up to 3 cycles within a time horizon of 4 months. Women in the letrozole group received 5 mg oral letrozole daily starting from cycle day 3-5 for 5 days. Women in the natural cycle IUI group did not receive any ovarian stimulation before IUI. The primary outcome is ongoing pregnancy leading to live birth. The study was registered under trial numberRESULTS: Between March 2018 and January 2019, 158 couples were eligible to participate after initial screening and 100 (63.3 %) couples agreed to participate. Of the 100 recruited couples, 50 were randomly allocated to IUI with letrozole and 50 to natural cycle IUI. Live birth occurred in 12 women (24.0 %) in the letrozole group and 10 women (20.0 %) in the natural cycle group (RR 1.20 (95 % CI 0.57-2.52)). Clinical pregnancy rates were 28 % and 26 % in the letrozole group and natural cycle group respectively (RR 1.08 (95 % CI 0.56-2.05). There were no multiple pregnancies in both groups. Patients were willing to be randomized and useful information was gained to plan a definitive trial.

We showed that an RCT comparing IUI with letrozole versus natural cycle IUI in couples with unexplained or mild male factor infertility is feasible and acceptable.

Super Magnetic Niosomal Nanocarrier as a New Approach for Treatment of Breast Cancer: A Case Study on SK-BR-3 and MDA-MB-231 Cell Lines

Elham Jamshidifar, Faten Eshrati Yeganeh, Mona Shayan, Mohammad Tavakkoli Yaraki, Mahsa Bourbour, Ali Moammeri, Iman Akbarzadeh, Hassan Noorbazargan, Nikoo Hossein-KhannazerPMID: 34360714 DOI: 10.3390/ijms22157948

Abstract

In the present study, a magnetic niosomal nanocarrier for co-delivery of curcumin and letrozole into breast cancer cells has been designed. The magnetic NiCoFeO

core was coated by a thin layer of silica, followed by a niosomal structure, allowing us to load letrozole and curcumin into the silica layer and niosomal layer, respectively, and investigate their synergic effects on breast cancer cells. Furthermore, the nanocarriers demonstrated a pH-dependent release due to the niosomal structure at their outer layer, which is a promising behavior for cancer treatment. Additionally, cellular assays revealed that the nanocarriers had low cellular uptake in the case of non-tumorigenic cells (i.e., MCF-10A) and related high viability but high cellular uptake in cancer cell lines (i.e., MDA-MB-231 and SK-BR-3) and related low viability, which is evidenced in their high cytotoxicity against different breast cancer cell lines. The cytotoxicity of the letrozole/curcumin co-loaded nanocarrier is higher than that of the aqueous solutions of both drugs, indicating their enhanced cellular uptake in their encapsulated states. In particular, NiCoFe

O

@L-Silica-L@C-Niosome showed the highest cytotoxicity effects on MDA-MB-231 and SK-BR-3 breast cancer cells. The observed cytotoxicity was due to regulation of the expression levels of the studied genes in breast cancer cells, where downregulation was observed for the Bcl-2, MMP 2, MMP 9, cyclin D, and cyclin E genes while upregulation of the expression of the Bax, caspase-3, and caspase-9 genes was observed. The flow cytometry results also revealed that NiCoFe

O

@L-Silica-L@C-Niosome enhanced the apoptosis rate in both MDA-MB-231 and SK-BR-3 cells compared to the control samples. The findings of our research show the potential of designing magnetic niosomal formulations for simultaneous targeted delivery of both hydrophobic and hydrophilic drugs into cancer cells in order to enhance their synergic chemotherapeutic effects. These results could open new avenues into the future of nanomedicine and the development of theranostic agents.

Oestrogen receptor activity in hormone-dependent breast cancer during chemotherapy

Nuria Chic, Francesco Schettini, Fara Brasó-Maristany, Esther Sanfeliu, Barbara Adamo, Maria Vidal, Débora Martínez, Patricia Galván, Blanca González-Farré, Javier Cortés, Joaquín Gavilá, Cristina Saura, Mafalda Oliveira, Sònia Pernas, Olga Martínez-Sáez, Jesús Soberino, Eva Ciruelos, Lisa A Carey, Montserrat Muñoz, Charles M Perou, Tomás Pascual, Meritxell Bellet, Aleix PratPMID: 34161883 DOI: 10.1016/j.ebiom.2021.103451

Abstract

Chemotherapy efficacy in early-stage hormone receptor-positive (HR+) breast cancer (BC) according to menopausal status needs a biological explanation.We compared early-stage HR+ BC biological features before and after (neo)adjuvant chemotherapy or endocrine therapy (ET), and assessed oestrogen receptor (ER) pathway activity in both pre- and post-menopausal patients. The nCounter platform was used to detect gene expression levels.

In 106 post-menopausal patients with HR+/HER2-negative BC randomized to neoadjuvant chemotherapy or ET (letrozole+ribociclib), a total of 19 oestrogen-regulated genes, including progesterone receptor (PGR), were found downregulated in the ET-based arm-only. We confirmed this finding in an independent dataset of 20 letrozole-treated post-menopausal patients and found, conversely, an up-regulation of the same signature in HR+/HER2-negative MCF7 cell line treated with estradiol. PGR was found down-regulated by 2 weeks of ET+anti-HER2 therapy in pre-/post-menopausal patients with HR+/HER2-positive (HER2+) BC, while anti-HER2 therapy alone increased PGR expression in HR-negative/HER2+ BC. In 88 pre- and post-menopausal patients with newly diagnosed HR+/HER2-negative BC treated with chemotherapy, the 19 oestrogen-regulated genes were found significantly downregulated only in pre-menopausal patients. In progesterone receptor (PR)+/HER2-negative BC treated with neoadjuvant chemotherapy (n=40), tumours became PR-negative in 69.2% of pre-menopausal patients and 14.8% of post-menopausal patients (p=0.001). Finally, a mean decrease in PGR levels was only observed in pre-menopausal patients undergoing anti-HER2-based multi-agent chemotherapy.

Chemotherapy reduces the expression of ER-regulated genes in pre-menopausal women suffering from hormone-dependent BC by supressing ovarian function. Further studies should test the value of chemotherapy in this patient population when ovarian function is suppressed by other methods.

Instituto de Salud Carlos III, Breast Cancer Now, the Breast Cancer Research Foundation, the American Association for Cancer Research, Fundació La Marató TV3, the European Union's Horizon 2020 Research and Innovation Programme, Pas a Pas, Save the Mama, Fundación Científica Asociación Española Contra el Cáncer, PhD4MDgrant of "Departament de Salut", exp SLT008/18/00122, Fundación SEOM and ESMO. Any views, opinions, findings, conclusions, or recommendations expressed in this material are those solely of the author(s).

Long-term response on letrozole for gastric cancer: A case report

Yuuki Iida, Kumiko Hongo, Takanobu Onoda, Yusuke Kita, Yukio Ishihara, Naoki Takabayashi, Ryo Kobayashi, Ken Kuriki, Takeyuki HiramatsuPMID: 34032767 DOI: 10.1097/MD.0000000000026146

Abstract

Hormone therapies, particularly those targeting estrogen and its receptors, are a key treatment modality for patients with estrogen receptor (ER)-positive breast or ovarian cancer. Some gastric cancers (GCs) express ERs, and preclinical studies suggest the potential of estrogen-targeting hormone therapy on GC; however, the clinical relevance of this hormone therapy on GC treatment has not been well elucidated.An 80-year-old female was admitted to our department with hypogastric pain and vomiting. Computed tomography demonstrated small bowel obstruction, and laparotomy after bowel decompression revealed peritoneal dissemination consisting of a poorly-differentiated adenocarcinoma. Intestinal bypass between the ileum and transverse colon was performed.

The tumor was ER- and mammaglobin-positive, indicating that it originated from a breast cancer. Diagnostic imaging revealed no evidence of breast cancer; however, right axillary ER- and mammaglobin-positive lymphadenopathy was found.

The patient received hormone therapy using letrozole based on a clinical diagnosis of occult breast cancer with peritoneal dissemination and right axillary lymph node metastasis.

The patient remained disease free until 37 months but deceased at 53 months from the onset of disease. An autopsy revealed no tumor cells in the right breast tissue; however, there was a massive invasion of cancer cells in the stomach.

A patient with ER positive GC with peritoneal dissemination and right axillary lymph node metastasis presented remarkable response to letrozole. The long-term survival obtained using letrozole for a patient with GC with distant metastasis suggests the potential of estrogen targeting hormone therapies for GC.